Product packaging for Chromium(III) nitrate hydrate(Cat. No.:)

Chromium(III) nitrate hydrate

Cat. No.: B8451487
M. Wt: 256.03 g/mol
InChI Key: JZNZTFFWLZUIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chromium(III) nitrate hydrate is an inorganic compound that serves as a versatile precursor in various research and industrial applications. It is commonly employed in the production of alkali metal-free catalysts and finds use in compositions for treating metals . A significant area of research involves its utility as a starting material for the synthesis of chromium(III) oxide (Cr₂O₃) nanoparticles, which are of interest for their application as green pigments, in heterogeneous catalysis, and as wear-resistant coating materials . The synthesis of these nanoparticles can be achieved through methods such as template-assisted routes using aqueous dispersions, yielding highly specific surface area powders composed of nanometric particles . In academic settings, this compound is valued as a common starting material for the synthesis of various chromium coordination complexes . The nonahydrate form, often represented as Cr(H₂O)₆ ₃·3H₂O, features chromium centers bound to six aquo ligands, making it highly soluble in water . This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CrH2N3O10 B8451487 Chromium(III) nitrate hydrate

Properties

Molecular Formula

CrH2N3O10

Molecular Weight

256.03 g/mol

IUPAC Name

chromium(3+);trinitrate;hydrate

InChI

InChI=1S/Cr.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1;

InChI Key

JZNZTFFWLZUIKD-UHFFFAOYSA-N

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Cr+3]

Origin of Product

United States

Synthetic Methodologies for Chromium Iii Nitrate Hydrate and Its Derivatives

Preparation of Chromium(III) Nitrate (B79036) Hydrate (B1144303) Complexes

The synthesis of chromium(III) nitrate hydrate complexes often involves the manipulation of the chromium coordination sphere through reduction and ligation reactions. These methods are foundational for creating stable chromium complexes for various industrial and laboratory uses.

Reduction of Chromic Anhydride (B1165640) in Nitric Acid Media

A notable method for producing chromium(III) nitrate solution involves the reduction of chromic anhydride in a nitric acid medium. google.com One approach employs a two-step reduction process. Initially, chromic anhydride is reduced using a sugar solution, which is added in a quantity that is 10% less than the stoichiometric requirement. google.com This is followed by the addition of hydrogen peroxide to reduce the remaining chromic anhydride. google.com This method is designed to minimize organic impurities and control the intensity of the reduction process, thereby reducing the formation of gaseous nitrogen oxides. google.com

For instance, 100 g of chromic anhydride can be dissolved in 60 cm³ of water, to which 333 g of nitric acid (specific gravity 1.4) is added. google.com A sugar solution with a concentration of 250 g/dm³ is then gradually introduced while maintaining the temperature at 55-60°C over a period of 4 hours. google.com After the addition of the sugar solution, the mixture is stirred for an additional 6-8 hours, followed by the introduction of 11 cm³ of a 30-35% hydrogen peroxide solution. google.com This process yields a chromium nitrate solution containing 9.0% chromium and 31.0% NO₃⁻. google.com

Another established method for preparing chromium(III) nitrate is by dissolving chromium oxide in nitric acid. wikipedia.orgcollegedunia.com This straightforward reaction provides a direct route to aqueous solutions of chromium(III) nitrate, which can then be used for further complexation or crystallization. wikipedia.org

Complexation with Carboxylic trans-Acids

Stable, concentrated aqueous solutions of chromium(III) nitrate complexes can be prepared by reacting chromium(III) nitrate with certain carboxylic trans-acids in the presence of an alkali. google.com This process is typically carried out by heating an aqueous dispersion of chromium(III) nitrate, an alkali (such as alkali metal hydroxides, carbonates, or bicarbonates), and a trans-carboxylic acid at temperatures ranging from 50°C to reflux.

The molar ratios of the reactants are crucial for the formation of stable complexes. The typical ratio is 1 gram-atom of chromium to 1.0–1.5 gram-equivalents of alkali to 0.4–0.6 mole of the trans-acid. collegedunia.comgoogle.comgeeksforgeeks.org The reaction is often performed in two steps: first, the chromium nitrate is mixed with the alkali and heated, and then the trans-acid is added, with heating continued until the reaction is complete. The progress of the reaction can be monitored using absorption spectroscopy, with the formation of a characteristic blue-green solution indicating the formation of the desired complex. Trans-acids suitable for this process include fumaric acid, mesaconic acid, and trans-aconitic acid. google.com

Reactant RatioOutcome
1 gram-atom of Chromium Forms the central metal ion of the complex.
1.0–1.5 gram-equivalents of Alkali Neutralizes the acid and facilitates complex formation. Ratios between 1.15 and 1.25 equivalents of alkali per gram-atom of chromium yield the most stable solutions.
0.4–0.6 mole of trans-Carboxylic Acid Acts as a ligand, coordinating with the chromium ion. Ratios higher than 0.6 mole per gram-atom can lead to gelling or precipitation. google.com

These complexes have applications as coupling agents in the fabrication of materials like glass-fiber/polyolefin composites. google.com

Utilization in Nanomaterial Synthesis Routes

This compound is a key precursor in the synthesis of various chromium-based nanomaterials. Its solubility and thermal decomposition characteristics make it suitable for a range of bottom-up nanofabrication techniques.

Sol-Gel Methods for Chromium Oxide Nanoparticles

The sol-gel method is a versatile technique for synthesizing chromium oxide (Cr₂O₃) nanoparticles using chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) as a precursor. intimal.edu.myscispace.com This process generally involves the hydrolysis and condensation of the chromium precursor in a solvent to form a "sol," which then undergoes gelation to form a "gel." Subsequent drying and calcination of the gel yield the final chromium oxide nanoparticles. researchgate.net

In a typical synthesis, chromium(III) nitrate nonahydrate is dissolved in a suitable solvent, such as water or ethanol. intimal.edu.myscispace.com A complexing or dispersing agent, like triethanolamine (B1662121) (TEA) or urea (B33335), may be added to control the particle size and prevent agglomeration. scispace.comresearchgate.net The pH of the solution is then adjusted, often with the addition of a base like aqueous ammonia (B1221849), to initiate the hydrolysis and condensation reactions, leading to the formation of a gel. researchgate.net The resulting gel is dried and then calcined at elevated temperatures, typically around 400-700°C, to obtain crystalline Cr₂O₃ nanoparticles. researchgate.net

The properties of the synthesized nanoparticles can be tailored by controlling various parameters:

ParameterEffect on Nanoparticle Properties
Precursor Concentration Influences the size and morphology of the resulting nanoparticles.
Solvent Can affect the reaction kinetics and the properties of the intermediate sol and final product.
Complexing/Dispersing Agent Helps to control particle growth and prevent agglomeration, leading to a more uniform size distribution. scispace.comresearchgate.net
Calcination Temperature Determines the crystallinity and phase of the final chromium oxide product. Amorphous phases are often observed at lower temperatures (e.g., 200°C), while crystalline rhombohedral Cr₂O₃ forms at temperatures above 350°C. researchgate.net

Characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) are used to confirm the formation, structure, and morphology of the Cr₂O₃ nanoparticles. scispace.comorientjchem.org For example, SEM analysis has shown the formation of spherical Cr₂O₃ nanoparticles with an average size of 67.9 nm. intimal.edu.my

Thermal Decomposition Pathways for Nanosized Chromium Oxides

Thermal decomposition of chromium(III) nitrate nonahydrate is a direct and common method for producing nanosized chromium oxide (Cr₂O₃). alkalisci.comsigmaaldrich.comscribd.com This process involves heating the chromium nitrate precursor, which leads to its decomposition and the formation of chromium oxide. The decomposition process occurs in several stages, involving dehydration and the breakdown of nitrate groups, with intermediate products such as hydroxy- and oxynitrates. researchgate.net

The final product of the decomposition, which is typically Cr₂O₃, is obtained at temperatures above 450°C. researchgate.net The characteristics of the resulting chromium oxide nanoparticles, such as particle size and surface area, can be influenced by the decomposition conditions. For instance, nanosized Cr₂O₃ with a particle size of around 10 nm has been prepared by the thermal decomposition of chromium(III) nitrate nonahydrate. orientjchem.org

To control the morphology and properties of the final product, a template or agent can be used during the thermal decomposition process. In one method, mesoporous Cr₂O₃ nanocrystals were synthesized by the thermal decomposition of a mixture of Cr(NO₃)₃·9H₂O and citric acid monohydrate, which acted as a mesoporous template agent. nih.govscribd.com The decomposition of the citric acid creates a porous structure within the material. nih.govscribd.com The hydrate water in the precursor mixture provides surface hydroxyls that act as binders, causing the nanocrystals to aggregate. nih.govscribd.com

Decomposition MethodKey FeaturesResulting Material
Direct Thermal Decomposition A straightforward method involving heating the precursor. alkalisci.comsigmaaldrich.comNanosized Cr₂O₃ particles. orientjchem.org
Decomposition with a Template Utilizes a template, such as citric acid, to create a porous structure. nih.govscribd.comMesoporous Cr₂O₃ nanocrystals with wormlike pores. nih.gov

Carbon Template Replication Techniques for Chromium(III) Oxide Materials

A sophisticated method for creating structured chromium(III) oxide materials involves the use of carbon templates in a replication technique. mdpi.comresearchgate.net This approach allows for the synthesis of materials with well-defined, multi-scale architectures, such as hollow microtubes. mdpi.comresearchgate.net

In this process, a carbon material, such as carbon fibers or multi-walled carbon nanotubes (MWCNTs), serves as a template. mdpi.comresearchgate.net The template is first coated with a solution containing the chromium precursor, which is typically chromium(III) nitrate nonahydrate dissolved in a solvent like ethylene (B1197577) glycol or supercritical ethanol. mdpi.comresearchgate.net

The synthesis proceeds through the following steps:

Template Preparation: The carbon template is cleaned to remove any organic impurities. mdpi.com

Coating: The cleaned template is immersed in the chromium(III) nitrate solution, allowing the precursor to coat the surface of the carbon material. mdpi.com

Conversion to Oxide: The coated template is heated in air. This heat treatment converts the chromium nitrate precursor into a layer of chromium oxide on the carbon surface. mdpi.com

Template Removal: A second, higher-temperature heating step is performed to burn off the carbon template, leaving behind a hollow ceramic structure of chromium(III) oxide. mdpi.com

This technique can produce Cr₂O₃ microtubes of centimetric size, which are composed of assembled nanosized nodules. mdpi.comresearchgate.net The resulting material exhibits a multiscale architecture and can be used in various applications, including catalysis and adsorption. mdpi.comresearchgate.net The thickness of the chromium oxide layer can be controlled by adjusting the ratio of the precursor to the carbon template. researchgate.net

Advanced Structural Elucidation and Solid State Chemistry

Crystallographic Analysis of Hydrated Forms

The crystal structure of chromium(III) nitrate (B79036) hydrate (B1144303) reveals a complex arrangement of hydrated chromium ions, nitrate anions, and additional water molecules, all interconnected through an extensive network of hydrogen bonds. researchgate.net

At the core of the chromium(III) nitrate hydrate structure lies the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺. researchgate.net In this complex ion, the chromium(III) ion is centrally located and coordinated by six water molecules. These water molecules are arranged at the vertices of an octahedron, forming a well-defined coordination polyhedron. researchgate.netresearchgate.netnih.gov The structure of chromium(III) nitrate nonahydrate, Cr(H₂O)₆₃·3H₂O, contains two distinct [Cr(H₂O)₆]³⁺ octahedra that are crystallographically unique. researchgate.net Both of these octahedra exhibit crystallographic inversion symmetry. researchgate.net The coordination of the chromium atom is consistently octahedral across various hydrated forms and related complexes. researchgate.netnih.gov

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques provide valuable information for confirming the structure of this compound. Infrared (IR) spectroscopy is particularly useful for identifying the functional groups present in the compound. The IR spectrum of chromium(III) nitrate nonahydrate shows a broad absorption band in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibrations of the water molecules. researchgate.net A peak around 1630 cm⁻¹ corresponds to the H-O-H bending vibration of water. mdpi.com The presence of nitrate ions is confirmed by strong absorption bands in the IR spectrum. orientjchem.org Electronic spectroscopy (UV-Vis) can be used to study the d-d electronic transitions of the chromium(III) ion, which are responsible for its characteristic color and provide information about the octahedral coordination environment. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy can also be employed to characterize the Cr(III) center and its coordination sphere. nih.gov

Solid-State Reactivity and Phase Transitions

The thermal decomposition of this compound is a complex, multi-stage process that involves dehydration, de-nitration, and the formation of various intermediate species. researchgate.netakjournals.comresearchgate.net The process is not a simple, clean decomposition, as the dehydration and the breakdown of the nitrate groups often occur concurrently. researchgate.netakjournals.com

The initial stages of heating lead to the melting of the hydrate and the loss of water molecules. akjournals.com As the temperature increases, the decomposition of the nitrate groups begins, often proceeding through the formation of intermediate hydroxy- and oxynitrates of chromium. researchgate.netakjournals.com These intermediates are often amorphous and can have complex, non-stoichiometric compositions. researchgate.netakjournals.com For example, one proposed mechanism suggests the condensation of monomeric Cr(NO₃)₃·9H₂O units to form larger clusters, which then lose water and nitric acid to form tetrameric oxynitrates like Cr₄N₄O₁₆. researchgate.net Further heating leads to the loss of nitrogen oxides and the formation of chromium oxides. researchgate.net The final product of the decomposition at temperatures above 450°C is typically chromium(III) oxide (Cr₂O₃). researchgate.netakjournals.com

The nature of the gaseous atmosphere surrounding the sample significantly influences the thermal decomposition pathway and the composition of the resulting products. researchgate.netakjournals.comakjournals.com Studies have shown differences in the decomposition process when carried out in an inert atmosphere, such as helium, versus an oxidizing atmosphere, like air. akjournals.com

In a helium atmosphere, the decomposition of chromium(III) nitrate nonahydrate proceeds through eight distinct stages, leading to an intermediate at about 260°C with an approximate composition of Cr⁰.⁰⁷Cr⁰.⁹³O₂.⁹⁰. akjournals.com In contrast, decomposition in air also shows eight stages, but the intermediate formed at around 200°C has a composition closer to Cr⁰.⁰¹Cr⁰.⁹⁹O₂.₉₉. akjournals.com This indicates a higher oxidation state of chromium in the intermediate formed in air. The final product in both atmospheres, at temperatures exceeding 450°C, is chromium(III) oxide (Cr₂O₃). akjournals.com The presence of oxygen in the air can lead to the formation of different chromium oxide phases at intermediate temperatures. akjournals.com For instance, the thermal decomposition of partially decomposed chromium(III) nitrate nonahydrate in air can lead to the formation of an amorphous phase with an average composition of Cr₅O₁₂ in the temperature range of 300–400°C. akjournals.com

Catalysis of Thermal Decomposition by Support Materials (e.g., Poly(vinylidene difluoride))

The interaction between this compound and polymeric support materials, such as poly(vinylidene difluoride) (PVDF), during thermal decomposition presents a notable area of solid-state chemistry research. Studies involving the doping of transition metal nitrate hydrates into thin films of PVDF have been conducted to understand the catalytic or inhibitory effects of the polymer matrix on the decomposition process.

In the case of this compound, research demonstrates that poly(vinylidene difluoride) exhibits little to no catalytic effect on its thermal decomposition. researchgate.netmdpi.comnih.govnih.gov This is in stark contrast to its behavior with divalent metal (II) nitrate hydrates, where PVDF has been shown to act as a catalyst, significantly lowering their decomposition temperatures by as much as 170 °C. researchgate.netmdpi.com

Investigations using thermal gravimetric analysis (TGA) to compare the decomposition of pure this compound with that of this compound doped into PVDF films show that the critical temperatures for decomposition are not reduced. mdpi.com In fact, some evidence suggests that the PVDF host may slightly inhibit the decomposition reaction for trivalent ions like Cr³⁺. mdpi.com The primary gaseous products evolved during the thermal decomposition, both in the presence and absence of PVDF, are water (H₂O) and nitrogen dioxide (NO₂). researchgate.netmdpi.comnih.gov

The proposed mechanism for the catalytic activity of PVDF with divalent metal nitrates involves the internal electric field of the ferroelectric β-phase of the polymer. researchgate.netnih.govresearchgate.net This field is thought to orient the nitrate ions and polarize the N-O bonds, thus facilitating decomposition. researchgate.netnih.gov The lack of a similar catalytic effect for chromium(III) nitrate is attributed to the slower migration of trivalent ions, which is necessary for the formation of the resulting multi-atom metal oxide, Cr₂O₃. researchgate.netacs.org

The thermal decomposition of pure Cr(NO₃)₃·8.2H₂O and its composite with PVDF can be characterized by distinct mass loss events observed in thermogravimetric analysis. The data below summarizes the key thermal events.

MaterialCritical Temperature T₁ (°C)Critical Temperature T₂ (°C)Final Solid ProductReference
Cr(NO₃)₃·8.2H₂O (Pure)~110~180Cr₂O₃ mdpi.com
Cr(NO₃)₃·8.2H₂O / PVDF~110~185Cr₂O₃ mdpi.com

T₁ and T₂ represent the temperatures of the major decomposition steps.

As the data indicates, there is no significant reduction in the decomposition temperatures for this compound when supported by PVDF, confirming the absence of a notable catalytic effect.

Coordination Chemistry of Chromium Iii Nitrate Hydrate

Complex Formation with Various Ligands

The hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, derived from chromium(III) nitrate (B79036) hydrate (B1144303) in aqueous solutions, readily engages in complex formation with a wide variety of ligands. wikipedia.orgtestbook.com These reactions involve the substitution of the coordinated water molecules by other chemical species, leading to the formation of new complexes with distinct properties. libretexts.org The nature of the entering ligand significantly influences the structure, stability, and reactivity of the resulting chromium(III) complex.

For instance, in the presence of ions like chloride or sulfate, one or more water ligands can be replaced, leading to a noticeable color change from the characteristic violet-blue-grey of the hexaaqua ion to green. libretexts.orgchemguide.co.uk This is exemplified by the formation of the tetraaquadichlorochromium(III) ion, [Cr(H₂O)₄Cl₂]⁺, when two water molecules are substituted by chloride ions. chemguide.co.uk Similarly, ammonia (B1221849) can act as both a base and a ligand, initially forming a neutral precipitate of chromium(III) hydroxide (B78521), which can then dissolve in excess ammonia to form the hexaamminechromium(III) ion, [Cr(NH₃)₆]³⁺. libretexts.orgdocbrown.info

The versatility of chromium(III) nitrate hydrate as a precursor extends to the synthesis of complexes with polydentate ligands, which can bind to the metal center through multiple donor atoms. ub.edu This ability to form stable chelate complexes is a key feature of its coordination chemistry.

Experimental Studies of Ligand-Exchange Reactions

Experimental investigations into the ligand-exchange reactions of this compound have provided valuable insights into the mechanisms governing these processes. Spectrophotometric methods are commonly employed to monitor the progress of these reactions by observing changes in the absorbance spectra over time. ub.edunih.gov For example, the reaction of chromium(III) with 2,4-hexanedione (B1211359) has been studied using this technique to elucidate the reaction mechanism and determine the rate of 1:1 complex formation. uva.es

The complexation of Cr(III) with ethylenediaminetetraacetic acid (EDTA) is a well-studied example. chemeducator.orgnih.govacs.org These studies often utilize the fact that the stoichiometry is 1:1 and the reaction can be driven to completion. chemeducator.orgacs.org The formation of the purple [Cr(EDTA)]⁻ complex is easily monitored, and kinetic studies have revealed that the reaction follows first-order kinetics under certain conditions. chemeducator.org However, more detailed investigations have shown deviations from simple pseudo-first-order behavior, suggesting the involvement of a long-lived intermediate. ub.edu

Kinetics and Thermodynamics of Complexation

The study of the kinetics and thermodynamics of complexation reactions involving this compound and various ligands provides quantitative data on reaction rates, activation parameters, and complex stability.

Captopril (B1668294): The complexation of chromium(III) with captopril, an angiotensin-converting enzyme inhibitor, has been investigated spectrophotometrically and potentiometrically. nih.govnih.gov Kinetic studies over a pH range of 3.20–4.20 and temperatures from 30–50 °C have been conducted. nih.govnih.gov The formation of the Cr(III)-captopril complex is confirmed by a shift in the UV-vis absorption peaks and a color change from green to violet. acs.org The positive enthalpy and negative entropy of activation support an associative mechanism for the reaction. acs.org

L-Glutamic Acid: The reaction between chromium(III) and L-glutamic acid has been shown to be complex, involving the formation and decay of a long-lived intermediate. ub.edu The kinetics of this reaction, studied in the pH range of 2.46–5.87, reveal that the reaction rate is more sensitive to pH than to the initial ligand concentration. ub.edu The experimental data suggests that the coordination of the L-glutamic acid is preceded by the breaking of a strong Cr(III)-H₂O bond. ub.edu

EDTA: The kinetics of the Cr(III)-EDTA complexation have been extensively studied. ub.educhemeducator.orgnih.govacs.org The reaction is known to be relatively slow at ambient temperatures. nih.govacs.org While often treated as a pseudo-first-order reaction, evidence suggests a more complex mechanism involving at least two steps: a relatively fast formation of an intermediate followed by a much slower conversion to the final product. ub.edu The activation energy (Ea) for the complexation has been determined through temperature-dependent kinetic studies. chemeducator.org

Caffeic Acid: The reaction of chromium(III) with caffeic acid in weakly acidic aqueous solutions proceeds in at least three stages. nih.govsemanticscholar.org The initial step is the substitution of a water molecule from the [Cr(H₂O)₅OH]²⁺ species by the caffeic acid molecule. nih.govsemanticscholar.org This is followed by two slower, concentration-independent steps attributed to isomerization and chelation processes. nih.govsemanticscholar.org The activation parameters for these subsequent steps have been determined, suggesting associative mechanisms. nih.govsemanticscholar.org

Kinetic and Thermodynamic Parameters for the Complexation of Cr(III) with Various Ligands
LigandKinetic ParameterValueThermodynamic ParameterValueReference
CaptoprilΔH≠69.48 ± 9 kJ/mol-- acs.org
ΔS≠-108.74 ± 3 J/K·mol--
Caffeic AcidΔH≠₂ (obs)28.6 ± 2.9 kJ·mol⁻¹ΔS≠₂ (obs)-220 ± 10 J·K⁻¹mol⁻¹ nih.gov
ΔH≠₃ (obs)62.9 ± 6.7 kJ·mol⁻¹ΔS≠₃ (obs)-121 ± 22 J·K⁻¹mol⁻¹
----
----
3,4-dihydroxybenzoic acidΔH≠₁(obs)51.2 ± 11.5 kJ mol⁻¹ΔS≠₁(obs)-97.3 ± 28.9 J mol⁻¹ K⁻¹ nih.gov
ΔH≠₂(obs)44.5 ± 5.0 kJ mol⁻¹ΔS≠₂(obs)-175.8 ± 70.3 J mol⁻¹ K⁻¹

Mechanistic Investigations of Substitution Reactions

The mechanisms by which ligands substitute the water molecules in the coordination sphere of chromium(III) are a central theme in its coordination chemistry. These mechanisms can be broadly classified as either inner-sphere or outer-sphere, and are significantly influenced by factors such as pH and the nature of the participating ligands.

Inner-Sphere vs. Outer-Sphere Complex Formation

Inner-sphere electron transfer reactions proceed via a bridging ligand that covalently links the oxidant and reductant. wikipedia.org This mechanism is characterized by a strong electronic interaction between the reacting centers. wikipedia.org For a substitution reaction to occur via an inner-sphere mechanism, a ligand must be able to bridge the two metal centers. wikipedia.org An example is the reduction of [Co(NH₃)₅Cl]²⁺ by [Cr(H₂O)₆]²⁺, where the chloride ion bridges the cobalt and chromium centers, facilitating electron transfer and subsequent ligand transfer. wikipedia.org

In contrast, outer-sphere electron transfer occurs without the formation of a covalent link between the reactants. The electron transfer happens between two separate coordination spheres. While inner-sphere reactions are generally enthalpically more favorable due to greater interaction, they are entropically less favorable because of the need to form an ordered bridged intermediate. wikipedia.org

Studies on chromochloroaquo complexes, [CrClₙ(H₂O)₆₋ₙ]⁽³⁻ⁿ⁾⁺, have provided insights into both inner-sphere and outer-sphere coordination. EXAFS (Extended X-ray Absorption Fine Structure) has been used to determine the inner-sphere Cr-O and Cr-Cl bond distances. acs.org These studies also detected a second coordination sphere, which can be composed of water molecules or outer-sphere chloride anions, depending on the specific complex and solution conditions. acs.org

Proton Ambiguity and pH Effects on Reactivity

The pH of the aqueous solution plays a crucial role in the reactivity of the hexaaquachromium(III) ion. In acidic solutions, the predominant species is [Cr(H₂O)₆]³⁺. However, this ion can undergo hydrolysis to form the monohydroxy species, [Cr(H₂O)₅(OH)]²⁺. nih.govscirp.org This deprotonation significantly affects the lability of the remaining water ligands. The coordinated hydroxide ion has a strong labilizing effect, particularly on the trans water molecule, leading to a substantial increase in the rate of substitution reactions. nih.gov

This "proton ambiguity" arises because an inverse dependence on the hydrogen ion concentration can be interpreted in two ways: either the deprotonated ligand reacts with [Cr(H₂O)₆]³⁺, or the neutral ligand reacts with the hydrolyzed [Cr(H₂O)₅(OH)]²⁺ species. nih.gov For many reactions, the latter pathway is considered more likely because the substitution on [Cr(H₂O)₆]³⁺ is known to be very slow. nih.gov The reaction of chromium(III) with caffeic acid, for instance, is proposed to proceed through the [Cr(H₂O)₅(OH)]²⁺ species, which is significantly more reactive. nih.govsemanticscholar.org The release of protons during complexation, leading to a decrease in pH, is a common observation in these reactions. nih.govnih.gov

Isomerization and Chelation Processes

Following the initial substitution of a water molecule, subsequent reactions such as isomerization and chelation often occur, particularly with polydentate ligands. Isomerization involves the rearrangement of ligands within the coordination sphere to form a different geometric isomer. Chelation is the process where a polydentate ligand binds to the metal ion at multiple points, forming a stable ring structure.

In the reaction of chromium(III) with caffeic acid, after the initial complex formation, two subsequent stages are observed which are independent of the chromium(III) and ligand concentrations. nih.gov These stages are attributed to isomerization and chelation processes. nih.govsemanticscholar.org Similarly, in the reaction with 3,4-dihydroxyphenylpropionic acid, the second and third stages are ligand-concentration independent and are also assigned to isomerization and chelation. nih.gov The study of chromium(III) complexes with 1-hydroxy-2-pyridinone-6-carboxylic acid has also explored the formation of different isomeric structures resulting from various chelation pathways. buu.ac.th The acid-catalysed aquation of chromium(III) complexes with asparagine and histidine can involve isomerization as a parallel reaction path. researchgate.net

Reactivity of Aqua Species in Solution

When this compound, Cr(H₂O)₆₃·3H₂O, dissolves in water, the chromium(III) ion exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. wikipedia.org The coordination chemistry of this aqua complex in solution is characterized by its acidity, slow ligand substitution reactions, and tendency to form polynuclear species through hydrolysis and olation. p2infohouse.org The kinetic inertness of the d³ Cr(III) center means that these reactions are generally slow, allowing for the isolation and study of various intermediate species. p2infohouse.orgscribd.com

Hydrolysis and Acidity

The hexaaquachromium(III) ion is notably acidic, with a pKa of around 3.8-4.0, leading to solutions with a pH in the range of 2-3. ias.ac.inchemguide.co.uklibretexts.org This acidity arises from the polarization of the O-H bonds in the coordinated water molecules by the highly charged Cr³⁺ ion, facilitating the release of a proton (hydrolysis). chemguide.co.ukenglishschool.ac.cy The primary hydrolysis reaction establishes an equilibrium with the hydroxopentaaquachromium(III) ion, [Cr(H₂O)₅(OH)]²⁺. chemguide.co.uklibretexts.org

[Cr(H₂O)₆]³⁺(aq) + H₂O(l) ⇌ [Cr(H₂O)₅(OH)]²⁺(aq) + H₃O⁺(aq) libretexts.org

Further deprotonation can occur, leading to a series of equilibria and the formation of more hydroxylated species, eventually resulting in the precipitation of the neutral complex, chromium(III) hydroxide, [Cr(H₂O)₃(OH)₃], as the pH increases. libretexts.orgdocbrown.info The stepwise hydrolysis constants for chromium(III) have been compiled and critically evaluated by various researchers.

Equilibrium Reactionlog K (T = 298 K, I = 0)
Cr³⁺ + H₂O ⇌ CrOH²⁺ + H⁺-3.60 ± 0.07
Cr³⁺ + 2H₂O ⇌ Cr(OH)₂⁺ + 2H⁺-9.65 ± 0.20
Cr³⁺ + 3H₂O ⇌ Cr(OH)₃ + 3H⁺-16.25 ± 0.19
Cr³⁺ + 4H₂O ⇌ Cr(OH)₄⁻ + 4H⁺-27.56 ± 0.21
2Cr³⁺ + 2H₂O ⇌ Cr₂(OH)₂⁴⁺ + 2H⁺-5.29 ± 0.16
3Cr³⁺ + 4H₂O ⇌ Cr₃(OH)₄⁵⁺ + 4H⁺-9.10 ± 0.14
Data sourced from Brown and Ekberg (2016) as cited in a NECTAR COST compilation. cost-nectar.eu

Olation and Polymerization

The hydroxo-bridged species formed during hydrolysis can undergo further reactions known as olation. researchgate.netp2infohouse.org Olation is the process where hydroxo groups bridge two or more metal centers, eliminating water and forming polynuclear complexes. p2infohouse.org This process is favored by increases in pH, temperature, and concentration. p2infohouse.orgp2infohouse.org The first step in the polymerization of [Cr(H₂O)₆]³⁺ is typically the formation of a di-μ-hydroxo-bridged dimer, [Cr₂(μ-OH)₂(H₂O)₈]⁴⁺, from the monomeric hydroxo species. p2infohouse.orgacs.org

2[Cr(H₂O)₅(OH)]²⁺ ⇌ [(H₂O)₄Cr(μ-OH)₂Cr(H₂O)₄]⁴⁺ + 2H₂O p2infohouse.org

This process can continue, leading to the formation of larger oligomers and polymers, which may be linear or three-dimensional. p2infohouse.org With time or upon heating, these olated complexes can undergo oxolation, where the bridging OH⁻ groups are converted to O²⁻ groups, forming even more stable and less reactive structures. p2infohouse.org These polymerization and aging processes account for the observed changes in reactivity of chromium(III) solutions over time, such as the decreased solubility of precipitated chromium hydroxide. p2infohouse.org

Ligand Substitution (Anation) Reactions

The replacement of coordinated water molecules in [Cr(H₂O)₆]³⁺ by an incoming anion (Lⁿ⁻) is known as an anation reaction. The hexaaquachromium(III) ion is substitution-inert, with a very slow rate of water exchange (k ≈ 2.5 x 10⁻⁶ s⁻¹ at 25°C). ias.ac.inacs.org Consequently, anation reactions of [Cr(H₂O)₆]³⁺ are also very slow. scribd.com

In contrast, the hydrolyzed species, [Cr(H₂O)₅(OH)]²⁺, is significantly more reactive. ias.ac.in The presence of the hydroxide ligand labilizes the remaining water ligands, facilitating their substitution. ias.ac.in The rate of anation for the hydroxo complex can be several orders of magnitude faster than for the fully aquated ion. ias.ac.inresearchgate.net This is because the OH⁻ group can facilitate the cleavage of the Cr(III)-OH₂ bond. ias.ac.in

The mechanism for these substitution reactions is generally considered to be an associative interchange (Iₐ), where both the formation of the new bond with the incoming ligand and the breaking of the bond with the departing water molecule are important in the transition state. ias.ac.inias.ac.in The reaction often proceeds through an initial rapid formation of an outer-sphere ion pair between the chromium complex and the incoming ligand, followed by the slower interchange step. researchgate.netias.ac.in

Reacting ComplexIncoming Ligandk (s⁻¹)Conditions
[Cr(H₂O)₆]³⁺SCN⁻2.0 x 10⁻⁶25 °C
[Cr(H₂O)₆]³⁺L-ornithine0.64 x 10⁻⁴25 °C, I=1.0 M
[Cr(H₂O)₅(OH)]²⁺DL-alanine1.8 x 10⁻⁴25 °C, pH=4.9
[Cr(H₂O)₆]³⁺L-phenylalanine0.58 x 10⁻⁴35 °C
Data compiled from various kinetic studies. ias.ac.inresearchgate.netdoubtnut.com

Reactions with Bases

The acidic nature of the [Cr(H₂O)₆]³⁺ ion is evident in its reactions with bases.

With Hydroxide Ions (e.g., NaOH): Adding a strong base like sodium hydroxide removes protons sequentially from the coordinated water molecules. libretexts.orglibretexts.org This leads to the formation of a grey-green, gelatinous precipitate of neutral chromium(III) hydroxide, [Cr(OH)₃(H₂O)₃]. englishschool.ac.cydocbrown.info [Cr(H₂O)₆]³⁺(aq) + 3OH⁻(aq) → Cr(OH)₃(H₂O)₃ + 3H₂O(l) englishschool.ac.cy This hydroxide precipitate is amphoteric. It dissolves in acid to regenerate the hexaaqua ion and also dissolves in excess strong base to form the green hexahydroxochromate(III) ion, [Cr(OH)₆]³⁻. libretexts.orgdocbrown.info

With Ammonia: Aqueous ammonia acts as both a base and a ligand. libretexts.orglibretexts.org With limited amounts of ammonia, it functions as a base, abstracting protons to precipitate [Cr(OH)₃(H₂O)₃], similar to the reaction with NaOH. libretexts.orglibretexts.org In the presence of excess concentrated ammonia, a ligand exchange reaction occurs to some extent, where ammonia molecules replace water ligands to form ammine complexes like the hexaamminechromium(III) ion, [Cr(NH₃)₆]³⁺, causing the precipitate to partially redissolve. libretexts.orglibretexts.org

With Carbonate Ions (e.g., Na₂CO₃): Due to the acidity of the [Cr(H₂O)₆]³⁺ ion, adding a carbonate solution results in the precipitation of chromium(III) hydroxide, not chromium(III) carbonate. chemguide.co.uklibretexts.org The carbonate ion is a sufficiently strong base to deprotonate the aqua ligands, producing the hydroxide precipitate and evolving carbon dioxide gas. chemguide.co.uklibretexts.org 2[Cr(H₂O)₆]³⁺(aq) + 3CO₃²⁻(aq) → 2Cr(OH)₃(H₂O)₃ + 3CO₂(g) + 3H₂O(l) libretexts.org

Reactivity and Reaction Pathways

Fundamental Reaction Mechanisms Involving Chromium(III) Centers

The chemistry of chromium(III) in aqueous solution is dominated by the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, which has a violet-blue-grey color. libretexts.org The reactions involving the chromium(III) center in chromium(III) nitrate (B79036) hydrate (B1144303) primarily fall under the category of ligand substitution and acid-base reactions.

Ligand Exchange Reactions: The water molecules in the coordination sphere of the [Cr(H₂O)₆]³⁺ ion can be replaced by other ligands. libretexts.org This process is known as ligand exchange. For instance, in the presence of chloride ions, a green-colored complex, [Cr(H₂O)₄Cl₂]⁺, can be formed. chemguide.co.uk Similarly, ammonia (B1221849) can act as a ligand, and with an excess of ammonia solution, the water ligands can be replaced to form the hexaamminechromium(III) ion, [Cr(NH₃)₆]³⁺. libretexts.orgcrunchchemistry.co.uk The nitrate ions themselves can also participate in substitution reactions.

Acid-Base Reactions: The hexaaquachromium(III) ion is acidic due to the polarization of the O-H bonds in the coordinated water molecules, leading to the release of protons (H⁺). libretexts.org This acidity allows it to react with bases. For example, with hydroxide (B78521) ions, a grey-green precipitate of chromium(III) hydroxide, Cr(OH)₃, is formed. crunchchemistry.co.uk This hydroxide is amphoteric and will redissolve in excess strong base to form the hexahydroxochromate(III) ion, [Cr(OH)₆]³⁻. docbrown.info

The thermal decomposition of chromium(III) nitrate nonahydrate is a complex process that involves dehydration and the breakdown of nitrate groups. researchgate.netakjournals.com This decomposition can lead to the formation of various chromium oxides, with the final product at temperatures above 450°C being Cr₂O₃. researchgate.netakjournals.com

Role in Redox Chemistry

Chromium(III) nitrate can participate in redox (oxidation-reduction) reactions, where the chromium(III) ion can be either oxidized to a higher oxidation state or reduced to a lower one. cymitquimica.com

Oxidation: Chromium(III) can be oxidized to chromium(VI). This can be achieved using strong oxidizing agents like hydrogen peroxide in alkaline conditions or potassium permanganate (B83412) in acidic conditions. chemguide.co.uk For example, warming an alkaline solution of hexahydroxochromate(III) ions with hydrogen peroxide yields the bright yellow chromate(VI) ion (CrO₄²⁻). chemguide.co.uk In hydrothermal conditions, the nitrate ion itself can act as an oxidant, converting Cr(III) to Cr(VI) at high temperatures and pressures. anl.gov

Reduction: The reduction of chromium(III) to chromium(II) can be accomplished using reducing agents such as zinc or iron in acidic solutions. A displacement reaction occurs when chromium(III) nitrate reacts with zinc, resulting in the formation of chromium metal and zinc nitrate. geeksforgeeks.org

The nitrate ion in chromium(III) nitrate is a strong oxidizing agent. ennoreindiachemicals.com The thermal decomposition of chromium(III) nitrate can be considered an intramolecular redox reaction, where the nitrate ion oxidizes the chromium(III) to form chromium(III) oxide, with the release of nitrogen dioxide and oxygen. chemequations.com

Interactions with Organic Substrates in Reaction Systems

Chromium(III) nitrate hydrate serves as a catalyst in various organic reactions, facilitating transformations and improving reaction efficiency. testbook.comchemimpex.com Its catalytic activity is often attributed to the Lewis acidic nature of the chromium(III) ion. cymitquimica.com

Catalysis in Organic Synthesis: Chromium(III) nitrate has been successfully employed as a catalyst in multicomponent reactions. For instance, chromium(III) nitrate nonahydrate acts as an efficient and environmentally friendly catalyst for the one-pot Biginelli synthesis of 3,4-dihydropyrimidin-2-(1H)-one/thione derivatives under solvent-free conditions. researchgate.net This reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. researchgate.net

The catalytic efficiency of chromium(III) nitrate has also been investigated in the oxidation of organic compounds. Furthermore, it is used in the preparation of chromium-containing catalysts that are vital in industrial processes like oxidation, reduction, and hydrogenation. echemi.com

A patented method describes the production of a chromium(III) nitrate solution by reducing chromic anhydride (B1165640) with sugar and subsequently with hydrogen peroxide in a nitric acid medium, highlighting its interaction with organic molecules in a controlled reaction environment. google.com

Formation of Coordination Complexes: Chromium(III) nitrate is a common starting material for the synthesis of chromium coordination complexes. wikipedia.org It can react with organic ligands, such as carboxylic acids, to form stable complexes. The reaction with ethylenediaminetetraacetic acid (EDTA) has been a subject of study, where the formation of the [Cr(EDTA)]⁻ complex is observed. semanticscholar.org

Table of Reaction Conditions and Products:

ReactantsConditionsProductsReaction Type
Chromium(III) nitrate, Aldehyde, β-ketoester, Urea/ThioureaThermal, Solvent-free3,4-dihydropyrimidin-2-(1H)-one/thione derivativesCatalytic multicomponent reaction
Chromic anhydride, Sugar, Hydrogen peroxideNitric acid mediumChromium(III) nitrate solutionRedox/Organic reaction
Chromium(III) nitrate, Ethylenediaminetetraacetic acid (EDTA)Aqueous solution[Cr(EDTA)]⁻Coordination complex formation

Catalytic Applications in Synthetic Chemistry

Heterogeneous Catalysis Utilizing Chromium(III) Nitrate (B79036) Hydrate (B1144303)

Chromium(III) nitrate hydrate is recognized for its role as a heterogeneous catalyst, offering advantages such as ease of separation, potential for recycling, and often milder reaction conditions compared to its homogeneous counterparts. ijnrd.orgacs.org Its application is particularly notable in multicomponent reactions, providing an economical and environmentally benign option for the synthesis of complex organic molecules. ijnrd.org

Specific Organic Transformations (e.g., Biginelli Synthesis)

A prominent example of the catalytic prowess of this compound is in the Biginelli reaction, a one-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-ones and their thione analogs. ijnrd.orgresearchgate.net These compounds are of significant interest due to their diverse pharmacological and biological activities. ijnrd.org

In this multicomponent reaction, chromium(III) nitrate nonahydrate acts as an efficient and mild catalyst for the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. researchgate.netresearchgate.net Studies have demonstrated that the use of this catalyst under solvent-free and thermal conditions leads to excellent product yields in short reaction times. ijnrd.orgresearchgate.net The optimal conditions for this synthesis have been identified as using 20 mol% of the catalyst at 80°C. ijnrd.org The reaction proceeds efficiently for a variety of substituted aromatic aldehydes, as well as both ethyl acetoacetate (B1235776) and methyl acetoacetate with urea or thiourea. ijnrd.org

The key advantages of employing this compound in the Biginelli synthesis include its low cost, non-toxic nature, and the eco-friendly solvent-free conditions. ijnrd.orgijnrd.org

Table 1: this compound Catalyzed Biginelli Synthesis of 3,4-dihydropyrimidin-2-(1H)-one/thione Derivatives ijnrd.org

EntryAldehydeRXTime (min)Yield (%)
4aC₆H₅C₂H₅O2587
4b4-ClC₆H₄C₂H₅O2093
4c4-NO₂C₆H₄C₂H₅O1596
4d3-NO₂C₆H₄C₂H₅O2094
4e4-CH₃C₆H₄C₂H₅O3085
4f4-OCH₃C₆H₄C₂H₅O3582
4g4-OHC₆H₄C₂H₅O3088
4hC₆H₅CH₃O2589
4i4-ClC₆H₄CH₃O2095
4j4-NO₂C₆H₄CH₃O1598
4kC₆H₅C₂H₅S3084
4l4-ClC₆H₄C₂H₅S2590
4m4-NO₂C₆H₄C₂H₅S2092
4n3-NO₂C₆H₄C₂H₅S2590
4oC₆H₅CH₃S3086
4p4-ClC₆H₄CH₃S2592
4q4-NO₂C₆H₄CH₃S2095

Reaction conditions: Aldehyde (1 mmol), β-ketoester (1 mmol), urea/thiourea (1.5 mmol), Cr(NO₃)₃·9H₂O (20 mol%), 80°C.

Precursor for Chromium-Based Catalysts (e.g., Ziegler-Natta catalysts)

This compound serves as a vital starting material for the preparation of chromium-based Ziegler-Natta catalysts used in olefin polymerization. sigmaaldrich.comresearchgate.net These catalysts are typically formed by the reaction of a transition metal salt with an organoaluminum compound. researchgate.net

In one synthetic approach, chromium(III) nitrate nonahydrate is reacted with carboxylic acids, such as acetic acid and its substituted derivatives, to form chromium-based oxo-trinuclear carboxylate complexes. researchgate.netscispace.com For instance, the complex [Cr₃O(ClCH₂COO)₆·3H₂O]NO₃·3H₂O, when combined with diethylaluminium chloride, creates a heterogeneous catalyst system for ethylene (B1197577) polymerization. researchgate.netscispace.com

The catalytic activity of this system is influenced by both the Al/Cr ratio and the reaction temperature. researchgate.netscispace.com Research has shown that a maximum activity of 1768 gPE/gCr/hr/atm can be achieved at 29°C with an Al/Cr ratio of 30.8 for the polymerization of ethylene. researchgate.netscispace.com The nature of the substituent on the carboxylate ligand also plays a role in the catalyst's activity. researchgate.netscispace.com The resulting polyethylene (B3416737) is characterized as high-density and crystalline. researchgate.netscispace.com

Development of Novel Catalytic Systems

The versatility of this compound extends to its use as a precursor in the development of novel and advanced catalytic systems, such as metal-organic frameworks (MOFs). acs.orgresearchgate.netnih.gov MOFs are highly porous materials with large surface areas, making them excellent candidates for catalysis. nih.gov

A notable example is the synthesis of a novel Cr-EDTA-MOF through a hydrothermal reaction of chromium(III) nitrate nonahydrate with ethylenediaminetetraacetic acid (EDTA) as the organic ligand. acs.orgresearchgate.netnih.gov This Cr-EDTA-MOF has demonstrated high efficiency as a heterogeneous catalyst in the esterification of oleic and palmitic acids to produce biodiesel. acs.orgresearchgate.net The catalyst exhibits excellent product yields and can be easily recovered and reused for multiple cycles with minimal loss of activity, highlighting its stability and economic viability. acs.orgnih.gov

Furthermore, chromium(III) nitrate nonahydrate is used in the synthesis of the well-known chromium(III) terephthalate (B1205515) MOF, MIL-101. nih.gov This MOF, with its large pore size and high surface area, serves as a robust support for other catalytically active species. For instance, gold nanoparticles supported on MIL-101 have been developed and utilized as efficient heterogeneous catalysts for the three-component coupling reaction of aldehydes, amines, and alkynes to produce propargylamines. nih.gov

Applications in Advanced Materials Science

Precursor for Ceramic and Pigment Production

Chromium(III) nitrate (B79036) hydrate (B1144303) is widely utilized as a starting material for producing chromium-based ceramics and pigments. chemimpex.comcymitquimica.com The most significant of these is chromium(III) oxide (Cr₂O₃), a highly stable and technologically important material known for its use as a green pigment and in refractory ceramic applications. researchgate.netresearchgate.net

The conversion of chromium(III) nitrate hydrate to chromium(III) oxide is typically achieved through thermal decomposition, also known as calcination. researchgate.netsigmaaldrich.com When heated, the hydrated salt undergoes dehydration and subsequent decomposition of the nitrate groups, ultimately yielding solid Cr₂O₃. researchgate.net The characteristics of the final ceramic or pigment, such as particle size, morphology, and purity, can be controlled by the synthesis conditions.

Research has demonstrated specific methodologies for creating these materials. For instance, a solution combustion synthesis method using this compound as the chromium source can produce amorphous Cr₂O₃ precursors. researchgate.net Subsequent calcination at high temperatures (e.g., 1000 °C) converts this precursor into well-crystallized, submicron Cr₂O₃ particles suitable for pigment applications. researchgate.net Another innovative approach involves using chromium(III) nitrate nonahydrate to create hollow chromium(III) oxide ceramic fibers. mdpi.com This "replica technique" uses carbon fibers as a template, which are coated with a solution of the chromium salt and then burned off during heating, leaving behind a complex architecture of Cr₂O₃ tubes. mdpi.com These tailored structures have potential applications in fields like adsorption and pyrotechnics. mdpi.com

The resulting Cr₂O₃ is valued not only for its vibrant green color in pigments but also for its high NIR reflectance, making it a "cool pigment" that can reflect infrared radiation and reduce heat build-up. researchgate.netresearchgate.net

Table 1: Research Findings on Ceramic and Pigment Synthesis

Precursor Synthesis Method Resulting Material Key Findings & Applications
This compound Thermal Decomposition Nanocrystalline Cr₂O₃ Forms pure rhombohedral Cr₂O₃ phase at >350°C; promising for NIR reflecting green pigment applications. researchgate.net
Chromium(III) nitrate nonahydrate Solution Combustion Synthesis Submicron Cr₂O₃ crystals Produces uniform particles with low aggregation after calcination; used to create pigments with high NIR reflectance. researchgate.net

Synthesis of Metal-Organic Frameworks (MOFs)

This compound is a fundamental metal salt precursor in the synthesis of a prominent class of porous materials known as Metal-Organic Frameworks (MOFs). nih.gov MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules, creating highly porous and ordered three-dimensional structures. scispace.com Chromium-based MOFs are particularly noted for their high stability. nih.gov

The most well-known chromium-based MOF synthesized from chromium(III) nitrate is MIL-101. sigmaaldrich.comscispace.com The synthesis of MIL-101 typically involves a hydrothermal reaction between chromium(III) nitrate nonahydrate and an organic linker, most commonly terephthalic acid (H₂BDC). scispace.comresearchgate.net The reaction is carried out in water, often in a Teflon-lined autoclave at elevated temperatures (e.g., 200-220 °C). scispace.comnih.gov The resulting MIL-101 is renowned for its exceptionally large pore sizes and high surface area, making it a prime candidate for applications in gas storage, separation, and heterogeneous catalysis. scispace.comnih.gov

Researchers have explored various synthesis conditions to optimize the properties of these MOFs. Studies have investigated the effect of molar ratios of the metal precursor to the organic linker on the formation and crystallinity of MIL-101. scispace.com Beyond the conventional MIL-101, chromium(III) nitrate nonahydrate has been used to create other novel MOFs. For example, it has been reacted with a tritopic linker, 1,3,5-Tris(4-carboxyphenyl) benzene (B151609) (H₃BTB), via a solvothermal method to produce a Cr-MOF with a significant surface area (420 m²/g) and potential for CO₂ adsorption. researchgate.netresearchgate.net In another study, a new Cr-EDTA-MOF was fabricated through a hydrothermal reaction of chromium(III) nitrate nonahydrate with ethylenediaminetetraacetic acid (EDTA), resulting in a mesoporous material with a high surface area (234.55 m²/g) that demonstrated excellent catalytic activity. nih.gov

Table 2: Research Findings on MOF Synthesis

Precursor Organic Linker Resulting MOF Synthesis Conditions & Key Properties
Chromium(III) nitrate nonahydrate Terephthalic acid (H₂BDC) MIL-101 Hydrothermal synthesis at ~200-220°C; results in large pore size (2.9-3.4 nm) and very large surface area. scispace.comnih.gov
Chromium(III) nitrate nonahydrate 1,3,5-Tris(4-carboxyphenyl) benzene (H₃BTB) Cr-MOF Solvothermal method; results in a specific surface area of 420 m²/g and microporous character. researchgate.net

Integration into Hybrid Materials

The utility of this compound extends to the creation of advanced hybrid and composite materials. These materials are formed by combining two or more distinct components, often at the nanoscale, to achieve synergistic properties that surpass those of the individual constituents. The chromium-containing materials derived from the nitrate salt, particularly MOFs like MIL-101, serve as excellent platforms for developing these sophisticated composites.

One strategy involves the encapsulation or integration of other functional materials within the porous structure of a MOF. Research has shown the successful synthesis of hybrid materials composed of the MOF MIL-101 and phosphotungstic acid (PTA). researchgate.net In this work, the MIL-101, synthesized from chromium(III) nitrate nonahydrate, acts as a host matrix for PTA, leading to ordered PTA assemblies within the MOF's cages and a significantly high payload of the acid. researchgate.net Such composites are investigated for their catalytic properties.

Another approach is post-synthetic modification, where the initial MOF structure is further functionalized. For example, MIL-101 has been modified with ethylenediamine (B42938) (ED) and salicylaldehyde (B1680747) to create a scaffold for supporting gold ions and nanoparticles. nih.gov This results in a novel Au@MIL-101-ED-SA catalyst, a hybrid material that bridges the gap between homogeneous and heterogeneous catalysis. nih.gov Furthermore, composites of MIL-101 and graphene oxide (GO) have been developed, combining the high porosity of the MOF with the unique electronic and mechanical properties of GO for potential applications in areas like adsorption. researchgate.net

These examples highlight how this compound is a critical starting point for building complex, multi-component materials where the initial chromium-based structure provides a robust and functional framework.

Table 3: Research Findings on Hybrid Material Synthesis

Base Material (from Cr(NO₃)₃·9H₂O) Integrated Component Resulting Hybrid Material Key Features & Potential Applications
MIL-101(Cr) Phosphotungstic acid (PTA) MIL-101/PTA composite Ordered PTA assemblies reside in the MOF cages; achieves a high PTA payload for catalytic applications. researchgate.net
MIL-101(Cr) Ethylenediamine (ED), Salicylaldehyde (SA), Gold (Au) Au@MIL-101-ED-SA A novel heterogeneous catalyst containing both Au³⁺ ions and Au⁰ nanoparticles for use in organic synthesis. nih.gov

Table of Mentioned Compounds

Compound Name Chemical Formula
This compound Cr(NO₃)₃·xH₂O
Chromium(III) nitrate nonahydrate Cr(NO₃)₃·9H₂O
Chromium(III) oxide Cr₂O₃
Terephthalic acid C₆H₄(COOH)₂ (H₂BDC)
1,3,5-Tris(4-carboxyphenyl) benzene C₃₃H₂₁O₆ (H₃BTB)
Ethylenediaminetetraacetic acid C₁₀H₁₆N₂O₈ (EDTA)
Phosphotungstic acid H₃PW₁₂O₄₀ (PTA)
Ethylenediamine C₂H₈N₂ (ED)
Salicylaldehyde C₇H₆O₂ (SA)
Graphene Oxide Not applicable (variable)
Gold Au
Carbon C

Analytical Methodologies and Environmental Speciation Research

Role as a Reference Standard in Chromium Speciation

In the field of chromium speciation, which focuses on identifying and quantifying the different forms of chromium, chromium(III) nitrate (B79036) hydrate (B1144303) is frequently utilized as a reference standard. Standard solutions are prepared from compounds like chromium(III) nitrate to calibrate analytical instruments and validate methodologies. nih.govinchem.org For instance, in spectrophotometric methods, a series of standard solutions of Cr(III) are prepared, often by diluting a stock solution, to establish a calibration curve for quantifying Cr(III) concentrations in unknown samples. ub.ac.id Similarly, in advanced techniques like HPLC-ICP-MS, standard solutions of Cr(III) are essential for determining detection limits and assessing the method's performance. nih.gov

The stability of the Cr(III) species in these standard solutions is a key consideration. To prevent hydrolysis and precipitation, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) is often added to stabilize the Cr(III) ions in solution, forming a stable complex like [Cr(III)-EDTA]⁻. nih.govnih.govresearchgate.net This ensures the accuracy and reproducibility of the analytical measurements. The use of certified reference materials (CRMs), which may contain known concentrations of Cr(III), is also vital for verifying the accuracy of analytical procedures. nih.govnih.govnih.gov

Advanced Analytical Techniques for Chromium(III) and Chromium(VI) Differentiation

The distinct chemical properties of Cr(III) and Cr(VI) necessitate sophisticated analytical techniques for their separation and quantification. Chromium(III) typically exists as a cation, such as [Cr(H₂O)₆]³⁺, while Cr(VI) is found in anionic forms like HCrO₄⁻ or CrO₄²⁻. jst.go.jp This difference in charge is the basis for their separation in many chromatographic methods.

HPLC-ICP-MS is a powerful and highly sensitive technique for chromium speciation analysis. jst.go.jp This method combines the separation capabilities of HPLC with the sensitive elemental detection of ICP-MS. jst.go.jpbohrium.com In a typical setup, an anion-exchange column is used. nih.govjst.go.jp To enable the simultaneous determination of both species, Cr(III) is often complexed with a chelating agent like EDTA or 2,6-pyridinedicarboxylic acid (PDCA) to form a stable anionic complex. nih.govresearchgate.netjst.go.jp This allows both the Cr(III) complex and the anionic Cr(VI) species to be separated on the same column. jst.go.jp

The separated species are then introduced into the ICP-MS, which detects the chromium isotopes, most commonly ⁵²Cr and ⁵³Cr. nih.gov This technique offers very low detection limits, often in the parts-per-billion (ng/L) range, making it suitable for trace-level analysis in environmental and biological samples. nih.govjst.go.jplabrulez.com The accuracy of the method is often validated by analyzing certified reference materials and conducting spiking experiments with known amounts of Cr(III) and Cr(VI). nih.govlabrulez.comtandfonline.com

Table 1: Performance of a Rapid HPLC-ICP-MS Method for Chromium Speciation

Parameter Cr(III) Cr(VI)
Detection Limit (m/z 52) 0.18 µg/L 0.09 µg/L
Analysis Time < 6 minutes < 6 minutes

This table summarizes the performance of a specific HPLC-ICP-MS method that utilizes a PDCA pre-complexation treatment. jst.go.jp

µ-PADs have emerged as a simple, low-cost, and portable alternative for chromium speciation, particularly suitable for on-site analysis in resource-limited settings. okayama-u.ac.jpnih.govtandfonline.com These devices utilize colorimetric reactions on a paper substrate to detect chromium species. okayama-u.ac.jpnih.gov For chromium speciation, a common approach involves having separate channels on the µ-PAD for the determination of Cr(VI) and total chromium. okayama-u.ac.jp

In one channel, the sample reacts directly with a chromogenic reagent, typically 1,5-diphenylcarbazide (B1670730) (DPC), which selectively forms a colored complex with Cr(VI). okayama-u.ac.jpnih.govnih.gov In another channel, an oxidizing agent, such as cerium(IV), is placed in a pretreatment zone to oxidize any Cr(III) present in the sample to Cr(VI). okayama-u.ac.jpnih.govresearchgate.net The total chromium, now all in the Cr(VI) state, then reacts with DPC. The concentration of Cr(III) is determined by subtracting the Cr(VI) concentration from the total chromium concentration. okayama-u.ac.jp The color intensity, which is proportional to the chromium concentration, can be measured using a scanner or a camera. nih.gov

Table 2: Performance of a µ-PAD Method for Chromium Speciation

Parameter Cr(VI) Cr(III)/Total Cr
Limit of Detection 0.008 mg/L 0.07 mg/L
Limit of Quantification 0.020 mg/L 0.1 mg/L
Linear Dynamic Range 0.02-100 mg/L 0.1-60 mg/L
Recovery (%) 108-110% 92-108%

This table presents the analytical performance of a µ-PAD incorporating online oxidation of Cr(III) for speciation analysis. okayama-u.ac.jpresearchgate.netresearchmap.jp

Spectrophotometry is a widely used and accessible technique for determining chromium concentrations. ub.ac.idsphinxsai.comtandfonline.com The most common method for Cr(VI) determination is based on its reaction with 1,5-diphenylcarbazide (DPC) in an acidic medium (pH≈1) to form a highly colored magenta complex, which is then measured at a maximum wavelength of 540 nm. ub.ac.idsphinxsai.comub.ac.id

To determine Cr(III) using this method, it must first be oxidized to Cr(VI). ub.ac.idub.ac.id This oxidation can be achieved using an oxidizing agent like potassium permanganate (B83412) in an acidic solution. ub.ac.id After the oxidation step, the total chromium (as Cr(VI)) is determined by the DPC method. The concentration of the original Cr(III) is then calculated by subtracting the initially measured Cr(VI) concentration from the total chromium concentration. ub.ac.idub.ac.id Interference from other ions, such as Fe(III), which can also react with DPC, may need to be addressed, for example, by adding a masking agent like sodium fluoride. ub.ac.idub.ac.id

Table 3: Comparison of Spectrophotometric Detection Limits

Species Complexing Agent Detection Limit
Cr(III) EDTA 0.3 mg/L
Cr(VI) Diphenylcarbazide (DPC) 0.003 mg/L

This table shows the detection limits for a simultaneous spectrophotometric determination method. tandfonline.com

Environmental Relevance in Chromium Transformation Studies

Chromium(III) nitrate is instrumental in research investigating the transformation of chromium in the environment. academicjournals.orgrsc.org A significant area of study is the oxidation of the relatively benign and immobile Cr(III) to the highly toxic and mobile Cr(VI). mst.edubioline.org.brnih.gov This process is of great environmental concern as it can lead to the contamination of soil and groundwater. bohrium.comiitd.ac.in

Research has shown that manganese oxides, which are common minerals in soils and sediments, are the primary natural oxidants capable of converting Cr(III) to Cr(VI). mst.edunih.govrsc.orgnih.gov Studies using Cr(III) sources like chromium nitrate have demonstrated that this oxidation is thermodynamically feasible and can occur under various environmental conditions, including different pH levels and even in anoxic (oxygen-deficient) environments. mst.edubohrium.comiitd.ac.inacs.org The rate and extent of this oxidation can be influenced by several factors, including the specific type of manganese oxide, pH, and the presence of other substances like organic matter or iron. mst.edursc.orgacs.org For example, the presence of aqueous Fe(II) can inhibit the production of Cr(VI) by passivating the manganese oxide surface or by directly reducing any Cr(VI) that is formed. acs.orgchapman.edu Conversely, microbial activity, particularly from Mn(II)-oxidizing bacteria, can accelerate the oxidation of Cr(III) by producing highly reactive manganese oxides. nih.govnasa.gov These transformation studies, which often use chromium(III) nitrate to represent the Cr(III) species, are crucial for understanding chromium's biogeochemical cycle and predicting its fate and transport in the environment. iitd.ac.inpjoes.com

Theoretical and Computational Studies

Quantum Chemical Calculations for Molecular Structure and Energies

Quantum chemical calculations are fundamental in determining the three-dimensional structure and energetic properties of chromium(III) complexes derived from its nitrate (B79036) salt. These calculations solve the Schrödinger equation, or its approximations, to model the electronic structure of a molecule.

Researchers utilize software packages like Gaussian to perform these calculations. nih.govarabjchem.org For instance, the geometry of chromium(III) complexes can be fully optimized to find the most stable arrangement of atoms. arabjchem.org This process also confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface by ensuring there are no imaginary vibrational frequencies. nih.govarabjchem.org

Such calculations have been applied to various systems, including chromium(III) complexes with organic ligands like captopril (B1668294) and derivatives of benzimidazole. nih.govarabjchem.org In one study, the optimized geometry of a Cr(III) complex was calculated in both the gas phase and in a methanol (B129727) solvent model to understand environmental effects on the structure. arabjchem.org The calculations can also distinguish between different possible spin states, such as high-spin and low-spin configurations, to determine which is more stable. For one complex, the high-spin state was found to be more stable by a significant energy margin in both the gas phase and solution. arabjchem.org

Key outputs from these calculations include:

Optimized Geometries: Precise bond lengths and angles for the molecule in its lowest energy state.

Binding Energies: The energy released upon the formation of a complex, indicating its stability. For example, the binding energy for a Cr(III)-captopril complex was calculated to be -1178.3313 kcal/mol, signifying a very stable complex. nih.gov

Vibrational Frequencies: These are compared with experimental infrared spectroscopy data to validate the calculated structure. arabjchem.org

The table below summarizes the application of quantum chemical calculations in studying chromium(III) complexes.

Parameter Studied Methodology/Software System Studied Key Finding Reference
Molecular Structure & EnergiesGaussian 09W, B3LYP/6-31+G(d)Cr(III)-Captopril ComplexOptimized structure is a ground state compound. nih.gov
Geometry & Spectral PropertiesGaussian 03, B3LYP/6-311++G(d,p) & LANL2DZCr(III)-Benzimidazole ComplexesHigh-spin state is more stable than low-spin state. arabjchem.org
Binding EnergyGaussian 09W, with zero-point vibration energy correctionCr(III)-Captopril ComplexΔEbind = -1178.3313 kcal/mol. nih.gov

Density Functional Theory (DFT) Applications in Complexation Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has proven particularly valuable for studying the complexation of chromium(III), often originating from chromium(III) nitrate hydrate (B1144303).

DFT calculations are instrumental in confirming the mode of coordination between the Cr(III) ion and various ligands. For example, in a study of a Cr(III)-captopril complex, DFT demonstrated that the complexation occurs through the oxygen atoms of the ligand's carboxylate group and the chromium atom. nih.gov Similarly, for a trinuclear oxo-centered chromium(III) complex with 5-hydroxyflavone, DFT calculations indicated that the flavonoid ligand coordinates to one of the Cr(III) centers in an O,O-bidentate fashion via its 5-hydroxy and 4-keto groups, which was in agreement with experimental results. science.gov

DFT is also employed to explore the speciation of Cr(III) complexes under different conditions, such as varying pH. murdoch.edu.au These studies can predict the formation of various species, including conjugate base complexes, which are crucial for understanding the behavior of chromium in physiological or environmental systems. murdoch.edu.au The calculated vibrational modes from DFT can be compared with experimental IR spectra to confirm the proposed structures of the complexes. arabjchem.org Furthermore, time-dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra, providing deeper insight into the spectral properties of these compounds. arabjchem.org

Key applications of DFT in chromium(III) complexation studies include:

Determining Coordination Sites: Identifying which atoms of a ligand bind to the Cr(III) ion. nih.govscience.gov

Validating Molecular Structures: Comparing calculated vibrational and electronic spectra with experimental data. arabjchem.org

Investigating Reaction Energetics: Optimizing the free energy of reaction intermediates to understand reaction pathways. researchgate.net

Molecular Dynamics (MD) Simulations of Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For chromium(III) nitrate hydrate, MD simulations provide a dynamic picture of how the Cr(III) ion and its associated nitrate and water molecules behave in an aqueous solution.

These simulations can model the formation of complexes in solution. For instance, MD simulations were used to model the formation of a Cr(III)-captopril complex in an aqueous environment, complementing the static picture provided by DFT. nih.gov The general methodology involves creating a simulation box containing the ions from chromium(III) nitrate and a large number of water molecules. The interactions between all particles are described by a force field, and Newton's equations of motion are solved to track the trajectory of each particle.

While specific MD studies on this compound itself are not extensively detailed in the provided results, the principles can be understood from studies on analogous systems. MD simulations of other hydrated cations, such as Fe(III) and heavy alkaline-earth cations, reveal detailed information about the structure of the hydration shells around the ion. acs.orgresearchgate.net Key parameters obtained from these simulations include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a water molecule (or other species) at a certain distance from the central ion. This allows for the determination of coordination numbers and bond distances in the first and subsequent hydration shells.

Coordination Numbers: The average number of water molecules directly bonded to the metal ion in the first hydration shell.

Dynamical Properties: Information such as the diffusion coefficients of the ions and the residence time of water molecules in the hydration shell.

MD simulations are also crucial for understanding the behavior of the nitrate anion in solution and its potential to form ion pairs with the cation. rsc.org The simulations can help interpret experimental data from techniques like X-ray diffraction by providing an atomistic model of the solution structure. rsc.org

Simulation Aspect Information Gained Example System Reference
Complex FormationDynamic modeling of ligand binding in solution.Cr(III)-Captopril in water nih.gov
Hydration StructureCoordination numbers, ion-oxygen distances, hydration shells.Hydrated Fe(III), Ba2+, Sr2+ acs.orgresearchgate.net
Ion-PairingInvestigating direct contact between cations and anions.Mg(NO3)2 in water rsc.org
Cluster DecompositionSimulating the stability and breakdown of ion-molecule clusters.Nitrate ion complexes rsc.org

Mechanistic Modeling of Reaction Pathways

Mechanistic modeling uses computational methods to map out the step-by-step pathways of chemical reactions. For chromium(III) nitrate, this approach has been applied to understand its thermal decomposition and its role in various chemical transformations.

The thermal decomposition of chromium(III) nitrate nonahydrate is a complex, multi-stage process. researchgate.netresearchgate.net Mechanistic modeling, supported by experimental data from thermal analysis (TG, DTA) and spectroscopy, has elucidated the intricate steps involved. researchgate.net The process begins not with simple dehydration, but with a simultaneous dehydration and condensation of monomeric Cr(H₂O)₆₃ units to form a larger tetrameric intermediate. researchgate.net Subsequent steps involve the gradual loss of water and nitric acid, leading to the formation of intermediate oxynitrates and, eventually, chromium oxides like Cr₂O₃ at high temperatures. researchgate.netresearchgate.net

One detailed study proposed the following pathway for the thermolysis of Cr(NO₃)₃·9H₂O:

Condensation: 4 moles of Cr(NO₃)₃·9H₂O condense to form Cr₄N₁₂O₃₆·31H₂O. researchgate.net

Dehydration/Denitrification: This product loses water and HNO₃ to form a tetrameric oxynitrate, Cr₄N₄O₁₆. researchgate.net

Oxidation & Transformation: The tetramer then loses N₂O₃ and O₂, with Cr(III) being oxidized to Cr(IV), forming a chromium dioxide dimer (Cr₄O₈). researchgate.net

Final Decomposition: At approximately 447°C, this unstable dimer loses oxygen to yield the final product, 2Cr₂O₃. researchgate.net

Mechanistic modeling is also applied to understand the reactivity of Cr(III) in other reactions. In the complexation of Cr(III) with EDTA, a two rate-constant kinetic model was developed, which involved two distinct reaction pathways and the formation of a long-lived intermediate complex. ub.edu In catalysis, modeling has been used to compare the reaction pathways of styrene (B11656) oxidation using catalysts derived from chromium(III) nitrate. nsf.gov These models suggest that higher electrophilicity of Cr(III)-OOH intermediates is responsible for the high selectivity towards certain products. nsf.gov Computational studies on the aquation and hydrolysis of Cr(III) complexes, which are relevant to the fate of nutritional supplements, also rely on mechanistic modeling to map out potential reaction pathways in acidic or pH-neutral environments. murdoch.edu.au

Q & A

Q. What is the correct methodology for synthesizing Chromium(III) nitrate hydrate in a laboratory setting?

this compound can be synthesized by dissolving chromium(III) oxide (Cr₂O₃) in concentrated nitric acid under controlled heating (60–80°C). The reaction is exothermic and requires gradual addition of Cr₂O₃ to avoid violent decomposition. The resulting solution is filtered and crystallized at room temperature to obtain purple crystals of the nonahydrate form, Cr(H₂O)₆₃·3H₂O .

Q. How can researchers confirm the hydration state and structural integrity of this compound?

Thermogravimetric analysis (TGA) is the primary method to determine hydration states. Heating the compound to 100°C results in a mass loss corresponding to the removal of nine water molecules (three crystallization + six coordinated). X-ray diffraction (XRD) further confirms the octahedral coordination of chromium with six aqua ligands and three nitrate counterions .

Q. What safety protocols are critical for handling this compound in experimental workflows?

  • PPE : Use nitrile gloves (0.11 mm thickness) and a full-face respirator (NIOSH N100 or EN 143 P3) to prevent inhalation of dust .
  • Storage : Keep in airtight glass containers at ≤25°C, away from reducing agents and combustibles to avoid oxidative reactions .
  • Waste disposal : Neutralize with sodium bicarbonate before disposal to mitigate nitrate pollution .

Q. How does the solubility of this compound vary with temperature, and how does this impact crystallization?

The compound exhibits high solubility in water (81 g/100 mL at 20°C), which increases with temperature. Rapid cooling of saturated solutions yields smaller crystals, while slow evaporation produces larger, purer crystals. Solubility data are critical for designing recrystallization protocols to remove impurities .

Advanced Research Questions

Q. What mechanisms underlie the thermal decomposition of this compound, and how can intermediates be characterized?

Decomposition occurs in stages:

  • 100–140°C : Loss of hydration water.
  • >140°C : Nitrate ligands decompose into NOₓ gases, leaving Cr₂O₃ residue. In situ Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry (MS) can track gas evolution, while XRD identifies intermediate phases like amorphous chromium oxides .

Q. How can discrepancies in reported hydration numbers (e.g., nonahydrate vs. hexahydrate) be resolved?

Hydration states depend on synthesis conditions (e.g., humidity, solvent purity). Researchers must standardize crystallization protocols and validate results using Karl Fischer titration for water content and differential scanning calorimetry (DSC) to detect phase transitions .

Q. What role does this compound play in catalytic applications, such as oxidation reactions?

The compound serves as a precursor for chromium-doped catalysts. For example, calcination at 400°C produces Cr₂O₃ nanoparticles, which are active in propane dehydrogenation. Surface area and catalytic efficiency can be optimized by adjusting calcination rates and precursor concentrations .

Q. Which spectroscopic techniques are most effective for studying the coordination environment of Chromium(III) in aqueous solutions?

  • Raman spectroscopy : Identifies ν₁ symmetric stretching modes of nitrate (1045 cm⁻¹) and aqua ligands (526 cm⁻¹) .
  • UV-Vis spectroscopy : Detects d-d transitions (e.g., ⁴A₂g → ⁴T₂g at 575 nm) to confirm octahedral geometry .

Q. How can researchers address contradictions in thermodynamic stability data for this compound?

Discrepancies in decomposition temperatures (e.g., 100°C vs. 140°C) often arise from impurities or measurement techniques. Controlled atmosphere TGA (e.g., under N₂ vs. air) and replicate trials are essential to establish reliable stability profiles .

Q. What environmental impacts arise from this compound usage, and how can ecotoxicity be mitigated?

While less toxic than Cr(VI), Cr(III) nitrate can still bioaccumulate in aquatic systems. Toxicity assays (e.g., Daphnia magna LC₅₀) and adsorption studies using activated carbon or ion-exchange resins are recommended to assess and mitigate environmental risks .

Q. How do structural modifications (e.g., ligand substitution) alter the physicochemical properties of this compound?

Substituting nitrate with acetate ligands increases thermal stability but reduces solubility. Pairing XRD with density functional theory (DFT) simulations can predict bond lengths and stability trends for tailored applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.